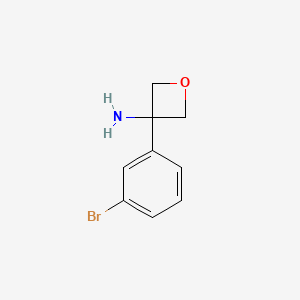

3-(3-Bromophenyl)oxetan-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromophenyl)oxetan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-8-3-1-2-7(4-8)9(11)5-12-6-9/h1-4H,5-6,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNHVZNUGWIITD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC(=CC=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Pathways of 3 3 Bromophenyl Oxetan 3 Amine

Reactivity Profile of the Oxetane (B1205548) Ring System

The four-membered oxetane ring is characterized by significant ring strain, which is a primary driver of its reactivity. acs.org This inherent strain, estimated to be around 107 kJ/mol, facilitates a variety of ring-opening reactions that are otherwise not feasible with less strained cyclic ethers. toagosei.co.jp

Strain-Release Driven Ring-Opening Reactions

The high ring strain of oxetanes is a key factor in their propensity to undergo ring-opening reactions. acs.orgresearchgate.net This process relieves the strain and leads to the formation of more stable, open-chain structures. nih.gov The relief of approximately 106 kJ·mol⁻¹ of strain energy is a powerful thermodynamic driving force for these transformations. acs.org The stability of the oxetane ring can be influenced by its substitution pattern; for instance, 3,3-disubstituted oxetanes tend to be more stable as the substituents can sterically hinder the approach of nucleophiles. nih.gov

The ring-opening can be initiated by various reagents and conditions, often involving Lewis acids to activate the oxetane. illinois.edubeilstein-journals.org This activation enhances the electrophilicity of the ring carbons, making them more susceptible to attack. The outcome of these reactions is the formation of functionalized 1,3-diols or their derivatives, which are valuable intermediates in organic synthesis. acs.org

Recent advancements have demonstrated the use of strain-release to drive modular syntheses, highlighting the "spring-loaded" nature of certain oxetane-derived intermediates. nih.govresearchgate.net This approach allows for the construction of complex molecules under mild conditions. researchgate.net

Nucleophilic Attack and Ring Scission Mechanisms

The polarized C-O bonds and the inherent ring strain of oxetanes make them susceptible to nucleophilic attack, which typically results in ring scission. beilstein-journals.org Under acidic conditions, the oxetane oxygen is protonated, activating the ring for attack by even weak nucleophiles. acs.org A wide array of nucleophiles, including amines, thiols, and carbon nucleophiles, have been successfully employed in the ring-opening of oxetanes. tandfonline.comutexas.edu

The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors. In many cases, the nucleophile attacks the less sterically hindered carbon of the oxetane ring. tandfonline.com For instance, the reaction of oxetanes with ylides in the presence of a Lewis acid like BF3·OEt2 proceeds via nucleophilic ring-opening to yield functionalized products. tandfonline.com

It is noteworthy that intermolecular ring-opening of oxetanes with common nucleophiles like alcohols and amines can sometimes be challenging, requiring specific catalytic systems to proceed efficiently. utexas.edu

Cationic Polymerization Pathways of Oxetane Derivatives

Oxetane derivatives can undergo cationic ring-opening polymerization (CROP) to form polyethers. acs.orgiaea.org This process is typically initiated by strong acids or electrophiles that generate a tertiary oxonium ion. The polymerization then proceeds via nucleophilic attack of the monomer's oxygen atom on the electrophilic carbon of the growing polymer chain. toagosei.co.jp

Two primary mechanisms have been proposed for the CROP of oxetanes: the activated chain end (ACE) mechanism and the activated monomer (AM) mechanism. researchgate.net In the ACE mechanism, the active species is the cationic end of the polymer chain, while in the AM mechanism, the monomer is activated by protonation or coordination to a Lewis acid before being attacked by the neutral polymer chain end. The relative contribution of each mechanism depends on the specific monomer and reaction conditions. researchgate.net

The reactivity of oxetanes in CROP is influenced by factors such as their basicity and ring strain. toagosei.co.jp While oxetanes have slightly less ring strain than epoxides, their higher basicity can make them more reactive in certain polymerization systems. toagosei.co.jpiaea.org However, an induction period is sometimes observed in the photocationic polymerization of oxetanes compared to epoxides. iaea.org

Transformations Involving the Bromoaryl Moiety

The 3-bromophenyl group of 3-(3-bromophenyl)oxetan-3-amine provides a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably those catalyzed by palladium.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

The bromine atom on the phenyl ring is well-suited for participation in palladium-catalyzed cross-coupling reactions. These reactions are fundamental transformations in modern organic synthesis, allowing for the construction of complex molecular architectures.

The Suzuki-Miyaura reaction involves the coupling of the bromoaryl component with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov This reaction is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for creating new C-C bonds. nih.govorganic-chemistry.org The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron compound and reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. youtube.com The choice of ligands, base, and solvent can significantly influence the efficiency of the reaction. nih.govbeilstein-journals.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions This table is for illustrative purposes and does not represent specific reactions of this compound.

| Aryl Halide | Boronic Acid/Ester | Catalyst | Product |

|---|---|---|---|

| Aryl Bromide | Phenylboronic Acid | Pd(PPh₃)₄ | Biphenyl Derivative |

| Aryl Chloride | Heteroarylboronic Ester | Pd₂(dba)₃ / XPhos | Aryl-Heteroaryl Compound |

The Buchwald-Hartwig amination is another cornerstone of palladium catalysis that enables the formation of carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orglibretexts.org This reaction would allow for the transformation of the bromoaryl group into a variety of substituted anilines. The catalytic cycle is similar to the Suzuki-Miyaura reaction, but involves an amine as the nucleophile. organic-chemistry.org The development of specialized phosphine (B1218219) ligands has been crucial to the broad applicability of this reaction, allowing for the coupling of a wide range of amines and aryl halides under relatively mild conditions. organic-chemistry.orgnih.govacs.org

Table 2: Key Components of Buchwald-Hartwig Amination This table is for illustrative purposes and does not represent specific reactions of this compound.

| Component | Role | Examples |

|---|---|---|

| Aryl Halide | Electrophile | Aryl Bromide, Aryl Chloride |

| Amine | Nucleophile | Primary Amines, Secondary Amines |

| Palladium Source | Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes Pd, facilitates catalytic cycle | t-BuXPhos, RuPhos |

| Base | Deprotonates amine, facilitates reductive elimination | NaOt-Bu, K₂CO₃ |

Directed Ortho Metalation and Subsequent Electrophilic Quenches

While the bromine atom itself is not a directing group for ortho metalation, the amine functionality on the oxetane ring, after suitable protection (e.g., as a carbamate), could potentially serve as a directed metalation group (DMG). wikipedia.orgorganic-chemistry.org A DMG is a functional group that coordinates to an organolithium reagent, such as n-butyllithium or sec-butyllithium, and directs deprotonation to the adjacent ortho position on the aromatic ring. baranlab.org

This process, known as directed ortho metalation (DoM), generates a highly reactive aryllithium intermediate that can be trapped by a wide variety of electrophiles. wikipedia.orgharvard.edu This allows for the regioselective introduction of substituents at the position ortho to the directing group. organic-chemistry.org The resulting lithiated species can react with electrophiles such as aldehydes, ketones, alkyl halides, and carbon dioxide to install new functional groups. nih.gov

However, the presence of the bromine atom introduces a potential complication. Halogen-lithium exchange is a common and often rapid reaction between aryl halides and organolithium reagents. researchgate.net In the case of this compound, there would be a competition between directed ortho deprotonation and bromine-lithium exchange. The outcome would depend on the specific reaction conditions, including the organolithium reagent used, the solvent, and the temperature. acs.org

Reactivity and Derivatization of the Amine Functionality

The primary amine group of this compound is a key site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The primary amine of this compound readily undergoes acylation reactions with carboxylic acids or their activated derivatives (such as acid chlorides) to form stable amide bonds. libretexts.orgnih.gov This reaction is fundamental in medicinal chemistry for creating analogues of known drugs and for peptide conjugation. The formation of an amide bond can significantly alter the physicochemical properties of the parent molecule, influencing its solubility, metabolic stability, and biological activity.

The general mechanism for amide bond formation from an amine and an acid chloride involves nucleophilic attack of the amine on the carbonyl carbon of the acid chloride, followed by elimination of a chloride ion. libretexts.org When starting from a carboxylic acid, a coupling agent is typically required to activate the carboxylic acid for nucleophilic attack by the amine. nih.gov This process is widely used to create libraries of compounds for screening purposes. The oxetane moiety in these resulting amides can act as a bioisostere for other common functional groups, potentially leading to improved pharmacological profiles. researchgate.net

Reductive amination is a versatile method for forming C-N bonds and is highly applicable to the primary amine of this compound. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org This two-step process typically involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to a more substituted amine. masterorganicchemistry.comlibretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.comyoutube.com

This method allows for the introduction of a wide variety of alkyl groups onto the nitrogen atom, leading to the formation of secondary and, through a second reductive amination, tertiary amines. masterorganicchemistry.com Beyond simple alkylation, the primary amine can also react with sulfonyl chlorides to form sulfonamides, another important functional group in medicinal chemistry. libretexts.org The direct alkylation of the amine with alkyl halides is also possible, though it can be less selective and lead to mixtures of mono- and poly-alkylated products. libretexts.orglumenlearning.comchemguide.co.uk

Mechanistic Investigations of this compound Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing more efficient synthetic routes. This includes identifying the rate-determining steps and understanding the role of catalysts.

In more complex, catalyzed reactions, such as cross-coupling on the bromophenyl group, the RDS could be the oxidative addition of the aryl bromide to the metal catalyst, transmetalation, or reductive elimination. Computational chemistry can be a powerful tool to model transition states and elucidate the energetics of different mechanistic pathways, helping to explain observed reactivity and selectivity. scispace.com For example, in the synthesis of some oxetanes, a slower cyclization step can be the cause of lower yields, suggesting this is the RDS. acs.org

Catalysis plays a pivotal role in many of the transformations of this compound, enabling reactions that would otherwise be slow or unselective. nih.govbeilstein-journals.org In late-stage functionalization, transition metal catalysts, often based on palladium, nickel, or ruthenium, are essential for cross-coupling and C-H activation reactions. nih.govbeilstein-journals.org The choice of catalyst, ligands, and reaction conditions can dramatically influence the outcome, allowing for selective functionalization at the bromine-substituted carbon or at other positions on the aromatic ring. nih.gov

For reactions involving the amine group, such as reductive amination, catalysts can also play a role. For example, some reductive amination procedures utilize titanium(IV) isopropoxide to activate the carbonyl group towards nucleophilic attack by the amine. organic-chemistry.org In the formation of 3-amino-3-aryloxetanes, dual photoredox and nickel catalysis has been employed, where a photosensitizer absorbs light to initiate an electron transfer process that drives the catalytic cycle of the nickel complex. beilstein-journals.orgdoi.org The catalyst's role is to lower the activation energy of the desired reaction pathway, thereby increasing the reaction rate and often enhancing selectivity towards a specific product.

Interactive Data Tables

Intrinsic Reaction Coordinate (IRC) Analysis for Reaction Pathways

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map the minimum energy path of a chemical reaction, connecting the transition state to both the reactants and the products. This analysis provides a detailed picture of the geometric and energetic changes that occur throughout a reaction, offering crucial insights into the reaction mechanism. While specific IRC analysis for the reactions of this compound is not extensively documented in publicly available literature, the principles of this method, combined with knowledge of oxetane reactivity, allow for a detailed projection of its reaction pathways.

For a molecule like this compound, IRC analysis would be particularly valuable for elucidating the mechanisms of its characteristic reactions, most notably nucleophilic ring-opening. The substitution at the C3 position with both a 3-bromophenyl group and an amine group introduces electronic and steric factors that influence the stability of intermediates and the regioselectivity of the reaction.

Projected IRC Analysis for Nucleophilic Ring-Opening

The ring-opening of 3,3-disubstituted oxetanes can proceed through mechanisms with SN1 or SN2 character, depending on the reaction conditions and the nature of the nucleophile. IRC analysis can distinguish between these pathways by mapping the potential energy surface.

In a reaction with SN1 character, typically under acidic conditions where the oxetane oxygen is protonated, the rate-determining step would be the formation of a tertiary carbocation intermediate upon ring-opening. The IRC would show a transition state leading to this relatively stable carbocation, stabilized by the phenyl group. A subsequent, lower-energy transition state would then depict the attack of the nucleophile on the carbocation.

Conversely, a reaction with more SN2 character would involve a single transition state where the nucleophile attacks the carbon atom at the same time as the carbon-oxygen bond breaks. The IRC for such a process would show a continuous energy profile from reactants to products without the formation of a stable intermediate.

A hypothetical IRC analysis for the acid-catalyzed ring-opening of this compound with a nucleophile (Nu) would likely reveal the following key points along the reaction coordinate:

| Point on IRC | Description | Expected Geometric Changes | Relative Energy |

| Reactant Complex | The protonated oxetane and the nucleophile are associated. | Oxetane ring is intact. | Local Minimum |

| Transition State 1 (TS1) | C-O bond of the oxetane ring is partially broken. | Elongation of one C-O bond. | Global Maximum (Activation Energy) |

| Intermediate | A planar tertiary carbocation is formed. | The C3 carbon is sp2 hybridized. | Local Minimum |

| Transition State 2 (TS2) | The nucleophile attacks the carbocation. | Formation of the C-Nu bond begins. | Local Maximum |

| Product Complex | The ring-opened product is formed. | Tetrahedral geometry at C3 is restored. | Global Minimum |

This table represents a simplified, step-wise projection. The actual computed IRC plot would be a continuous curve of energy versus the reaction coordinate.

Influence of Substituents on the Reaction Pathway

The 3-bromophenyl and amine substituents are crucial in defining the energetic landscape of the reaction pathways of this compound.

3-Bromophenyl Group: The electron-withdrawing nature of the bromine atom can slightly destabilize a developing positive charge on the adjacent benzylic carbon, potentially increasing the activation barrier for a purely SN1 pathway compared to an unsubstituted phenyl group. However, the phenyl ring itself can stabilize a carbocation through resonance.

Amine Group: The amine group at the C3 position can be protonated under acidic conditions. This would introduce a positive charge, significantly influencing the electronic properties of the molecule and potentially altering the preferred reaction pathway.

Computational studies on the ring-opening of other substituted oxetanes have shown that both steric and electronic effects play a significant role in determining the regioselectivity and the energy barriers of the reaction. magtech.com.cn For this compound, IRC analysis would be instrumental in quantifying these effects and providing a definitive mechanistic picture.

Computational and Theoretical Chemistry Studies on Oxetane Amine Compounds

Quantum Chemical Methodologies for Oxetane (B1205548) Systems

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic nature of molecules. researchgate.net For oxetane derivatives, two primary methodologies are commonly employed: Density Functional Theory (DFT) and ab initio calculations. These methods are used to explore reaction pathways, estimate transition state energies, and predict unknown reactions, thus guiding experimental investigations. nih.govrsc.org

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost, making it suitable for studying the electronic and nuclear structures of many-body systems. arxiv.org DFT methods are widely used to calculate the optimized geometries, electronic structures, and thermodynamic parameters of oxetane compounds. rsc.orgresearchgate.net

Research has shown that various DFT functionals, such as B3LYP and PBE0, combined with basis sets like 6-31G(d,p) or the def2-TZVP, are effective for modeling oxetane systems. rsc.orgrsc.org These calculations have been successfully applied to predict structural parameters and have shown good agreement with experimental data where available. rsc.orgrsc.org For instance, DFT has been used to investigate the mechanism of ring-opening polymerization of oxetanes, a key reaction for this class of compounds. rsc.orgrsc.org The process typically involves solving the Kohn-Sham equations to obtain the electronic ground state, followed by calculating forces on the atoms to minimize the system's energy and find the most stable molecular geometry. arxiv.org Time-Dependent DFT (TD-DFT) is also a widespread method for calculating electronic excitations and optimizing the geometry of excited states. joaquinbarroso.comnih.gov

Table 1: Common DFT Functionals and Their Applications in Oxetane Systems

| Functional | Basis Set Example | Typical Application | Reference |

| B3LYP | 6-31G(d,p) | Geometry optimization, electronic structure, reaction mechanisms. | rsc.org |

| MP2 | 6-31G(d,p) | High-level energetic analysis, comparison with DFT results. | rsc.org |

| PBE0 | def2-TZVP | Geometry optimization, particularly for transition metal complexes. | rsc.org |

| CAM-B3LYP | daug-cc-pVTZ | Calculation of optical properties like specific rotation. | researchgate.net |

Ab initio methods, which solve the Schrödinger equation without empirical parameters, offer a higher level of theory and accuracy compared to some DFT approaches, albeit at a greater computational expense. researchgate.netrsc.org Methods like Møller-Plesset perturbation theory (MP2) are used alongside DFT to provide more refined energy calculations and detailed analysis of molecular orbitals (MOs). rsc.orgrsc.org

These high-level calculations are crucial for understanding the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are fundamental in predicting a molecule's reactivity. For example, the HOMO-LUMO gap can indicate chemical stability, and the locations of these orbitals can suggest sites for nucleophilic or electrophilic attack. mdpi.com In the context of oxetanes, ab initio methods have been used to study the ring-puckering potential and to corroborate findings from DFT studies on reaction mechanisms, ensuring a robust theoretical understanding of these systems. rsc.orgacs.org

Conformational Landscapes and Intramolecular Interactions

The four-membered ring of oxetane is strained, which dictates much of its chemistry. acs.orgnih.gov Its conformation is not perfectly flat but exhibits a "puckered" state, which is significantly influenced by the substituents attached to the ring.

Unsubstituted oxetane has a small puckering angle, which is a measure of how much the ring deviates from a planar conformation. mdpi.comnih.gov This puckering is a dynamic process, and the ring can invert between equivalent puckered conformations. This large-amplitude motion can be investigated using techniques like far-infrared spectroscopy, with the results being analyzed and supported by computational models. unipi.it The degree of puckering is a critical feature of the oxetane's structure, influencing its physical properties and how it interacts with other molecules. acs.orgillinois.edu Computational studies, including rotational spectroscopy combined with quantum-chemical calculations, have been used to explore the geometries of substituted oxetanes and how factors like hydration affect the puckering angle. researchgate.net

The introduction of substituents onto the oxetane ring, such as the 3-bromophenyl and amine groups in 3-(3-Bromophenyl)oxetan-3-amine, has a profound effect on the ring's conformation. Substituents can increase unfavorable eclipsing interactions, leading to a more pronounced puckered conformation. mdpi.comacs.org For example, 3,3-disubstituted oxetanes are generally more stable because the substituents can sterically block the path of nucleophiles to the C–O bonds, which are susceptible to ring-opening reactions. nih.gov

Computational studies have shown that substituents dictate the conformational preferences of the molecule. acs.orgresearchgate.net An oxetane ring can act as a "conformational lock," rigidifying the structure of a larger molecule. acs.org Furthermore, the electronegative oxygen atom in the ring exerts a significant inductive electron-withdrawing effect, which can propagate through the sigma bonds to the 3-position. nih.gov This effect can lower the basicity (pKa) of a proximal amine group, a crucial consideration in drug design. nih.gov The interplay between the oxetane ring and its substituents is therefore a key focus of theoretical studies, as it governs the molecule's three-dimensional shape, stability, and electronic properties. researchgate.netillinois.edu

Table 2: Influence of Substitution on Oxetane Properties

| Substitution Pattern | Effect on Conformation/Properties | Reference |

| Unsubstituted | Small puckering angle (e.g., 8.7° at 140 K). | nih.gov |

| 3,3-disubstituted | Increased ring puckering; increased metabolic stability. | acs.orgnih.gov |

| Spirocyclic | Can induce specific axial/equatorial preferences for substituents. | researchgate.net |

| Amine at C3 | Basicity of the amine is reduced by the inductive effect of the ring oxygen. | nih.gov |

Theoretical Descriptors for Reactivity Prediction

A primary goal of computational chemistry is to predict how a molecule will behave in a chemical reaction. nih.gov By calculating various theoretical descriptors, scientists can gain predictive insights into the reactivity of oxetane compounds.

The inherent ring strain and polarized C-O bonds of oxetanes make them susceptible to ring-opening reactions, which is a key aspect of their reactivity. nih.govnih.gov Theoretical calculations are instrumental in understanding these processes. Analysis of the frontier molecular orbitals (HOMO and LUMO) is a common approach to explain and predict the outcomes of reactions, such as the Paternò-Büchi reaction used to synthesize oxetanes. mdpi.com

Quantum chemical calculations can elucidate entire reaction pathways, including the structures and energies of transition states and intermediates. rsc.orgrsc.orgacs.org This allows for the prediction of reaction kinetics (activation energies) and thermodynamics (reaction energies). For example, DFT studies have detailed the mechanism of ring-opening polymerization of oxetanes, showing how an acidic oxetane cation can readily polymerize with other oxetane molecules with a low activation energy. rsc.orgrsc.org These predictive capabilities are not limited to ground-state reactivity; computational methods can also explore photochemical reactions and the cleavage pathways of oxetanes in their excited states. acs.org

Table 3: Theoretical Descriptors and Their Role in Predicting Reactivity

| Theoretical Descriptor | Information Provided | Application in Oxetane Chemistry | Reference |

| HOMO/LUMO Energies | Indicates sites for electrophilic/nucleophilic attack; chemical stability. | Predicting regioselectivity in ring-opening reactions; explaining cycloaddition mechanisms. | mdpi.com |

| Activation Energy (Ea) | The energy barrier for a reaction; predicts reaction rate. | Determining the feasibility of polymerization or ring-opening pathways. | rsc.orgrsc.org |

| Reaction Energy (ΔE) | The overall energy change of a reaction; predicts thermodynamic favorability. | Comparing the stability of reactants and products. | rsc.org |

| Molecular Electrostatic Potential (MEP) | Shows charge distribution and sites susceptible to electrostatic interactions. | Identifying hydrogen-bond acceptor sites and regions prone to nucleophilic attack. | mdpi.comnih.gov |

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, offering a powerful framework for predicting the feasibility and outcomes of chemical reactions. numberanalytics.com It posits that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO, being the orbital with the highest energy electrons, acts as a nucleophile or electron donor, while the LUMO, the lowest energy empty orbital, functions as an electrophile or electron acceptor. youtube.com

In the context of oxetane-amine compounds, FMO analysis is crucial for understanding their diverse reaction pathways. The energy and spatial distribution of the HOMO and LUMO can predict how these molecules will interact with various reagents. For instance, the HOMO's location can indicate the most likely site for electrophilic attack, while the LUMO's distribution reveals the most susceptible position for nucleophilic attack. youtube.com

For a molecule like "this compound," the HOMO is expected to have significant contributions from the lone pair of electrons on the nitrogen atom of the amine group and potentially the oxygen atom of the oxetane ring. This suggests that these sites would be the primary points of interaction with electrophiles. Conversely, the LUMO is likely to be distributed across the antibonding orbitals of the C-Br bond and the strained C-O bonds of the oxetane ring, indicating these as potential sites for nucleophilic attack or reductive processes.

The energy gap between the HOMO and LUMO is also a critical parameter. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and prone to reaction. The specific energies of the HOMO and LUMO can also guide the prediction of whether a reaction is likely to be under orbital control, where FMO interactions are dominant, or under other influences like steric or electrostatic effects. numberanalytics.com While FMO analysis is a powerful predictive tool, its application to larger, more complex systems can be challenging due to the delocalized nature of canonical molecular orbitals. nih.gov

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Concept | Description | Relevance to Oxetane-Amine Reactivity |

| HOMO (Highest Occupied Molecular Orbital) | The highest-energy molecular orbital that is occupied by electrons. | Determines the nucleophilic character of the molecule. The location of the HOMO indicates the most likely site for electrophilic attack (e.g., the nitrogen of the amine or the oxygen of the oxetane). |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy molecular orbital that is not occupied by electrons. | Determines the electrophilic character of the molecule. The location of the LUMO indicates the most likely site for nucleophilic attack (e.g., the carbon atoms of the oxetane ring). |

| HOMO-LUMO Gap | The energy difference between the HOMO and the LUMO. | A smaller gap generally indicates higher reactivity and greater polarizability. |

| Orbital Symmetry | The symmetry properties of the HOMO and LUMO. | Crucial for predicting the feasibility and stereochemical outcome of pericyclic reactions, as described by the Woodward-Hoffmann rules. |

Global Reactivity Descriptors in Oxetane Reactivity

Key global reactivity descriptors include:

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system. A higher chemical potential indicates a greater tendency to donate electrons, signifying stronger nucleophilic character.

Hardness (η): Represents the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap and are less reactive, while soft molecules have a small HOMO-LUMO gap and are more reactive.

Softness (S): The reciprocal of hardness (S = 1/2η). It quantifies the ease of electron cloud polarization.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge. A higher electrophilicity index indicates a stronger electrophile.

These descriptors are calculated using the energies of the HOMO and LUMO. For instance, chemical potential can be approximated as μ ≈ (E_HOMO + E_LUMO) / 2, and hardness as η ≈ (E_LUMO - E_HOMO).

In the case of oxetane-amine compounds, these descriptors help to rationalize their behavior in various chemical transformations. For example, the introduction of the electron-withdrawing bromine atom in "this compound" would be expected to lower the HOMO and LUMO energy levels, increase the hardness, and potentially modify the electrophilicity index compared to an unsubstituted analogue. This would influence its reactivity towards both nucleophiles and electrophiles.

Computational studies can generate these descriptors for a series of related oxetane derivatives, allowing for a systematic comparison of their reactivity and providing a quantitative basis for structure-activity relationship studies.

Table 2: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula (Approximation) | Significance in Reactivity |

| Chemical Potential (μ) | μ ≈ (E_HOMO + E_LUMO) / 2 | Measures the tendency of electrons to escape. Higher μ indicates stronger nucleophilicity. |

| Hardness (η) | η ≈ (E_LUMO - E_HOMO) | Resistance to change in electron distribution. Higher η indicates lower reactivity. |

| Softness (S) | S = 1 / (2η) | Ease of polarization of the electron cloud. Higher S indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the stabilization in energy when the system acquires an additional electronic charge. Higher ω indicates stronger electrophilicity. |

Computational Modeling of Radical Intermediates and Their Stability

The chemistry of oxetanes is not limited to ionic pathways; radical-mediated reactions also play a significant role. chemrxiv.org Computational modeling is a powerful tool for investigating the formation and stability of radical intermediates derived from oxetane-amine compounds. Recent research has highlighted the generation of oxetane radicals at the C3 position, which can participate in various synthetic transformations. acs.org

For "this compound," several radical species can be envisaged. For instance, homolytic cleavage of the C-Br bond could generate an aryl radical. Alternatively, hydrogen atom abstraction from the amine or the oxetane ring could lead to nitrogen- or carbon-centered radicals. The stability of these radical intermediates is a key factor determining the feasibility of such reaction pathways.

Computational methods, particularly DFT, can be used to calculate several properties that shed light on radical stability:

Bond Dissociation Energies (BDEs): The energy required to break a specific bond homolytically. Lower BDEs indicate a greater propensity for radical formation at that site.

Spin Density Analysis: This reveals the distribution of the unpaired electron in a radical species. The more delocalized the spin density, the more stable the radical. For a radical derived from "this compound," spin density would likely be delocalized over the phenyl ring and potentially involve the heteroatoms.

Relative Energies of Isomeric Radicals: By comparing the calculated energies of different possible radical intermediates, one can predict which radical is most likely to form.

Studies have shown that benzylic radicals that are part of a strained ring, such as an oxetane, are less stable and more π-delocalized, which can influence their subsequent reactions. acs.org This suggests that a radical at the C3 position of "this compound" would exhibit unique reactivity due to the combined effects of the aryl group and the strained oxetane ring.

Solvent Effects and Environmental Influences on Oxetane Reactivity

The solvent in which a reaction is conducted can have a profound impact on its rate, selectivity, and even the reaction mechanism itself. This is particularly true for reactions involving charged or highly polar species, which are common in oxetane chemistry. Computational modeling provides a means to systematically study these solvent effects.

For reactions involving "this compound," the choice of solvent can influence:

Reaction Rates: Polar solvents can stabilize charged transition states, thereby accelerating reactions that proceed through such intermediates. For instance, the ring-opening of oxetanes, which often involves the formation of carbocationic intermediates, is typically favored in polar solvents. nih.gov

Reaction Pathways: The solvent can alter the relative energies of different transition states, potentially favoring one reaction pathway over another. For example, a non-polar solvent might favor a concerted mechanism, while a polar solvent might promote a stepwise mechanism involving ionic intermediates.

Nucleophilicity and Electrophilicity: The solvation of reactants can modulate their nucleophilic or electrophilic character. For example, a protic solvent can form hydrogen bonds with the amine group of "this compound," reducing its nucleophilicity.

Computational chemists employ various solvent models to simulate these effects:

Implicit Solvent Models (e.g., Polarizable Continuum Models - PCM): These models treat the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit Solvent Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. This allows for the explicit modeling of specific solute-solvent interactions, such as hydrogen bonding. While more computationally expensive, this method can provide a more detailed and accurate picture of solvation.

Studies on the ring-opening polymerization of related heterocycles have shown that solvent nucleophilicity, electrophilicity, and polarizability can all affect the activation energy of the reaction. rug.nl Similar considerations would apply to reactions of "this compound," where the interplay of these solvent properties could be fine-tuned to achieve desired reaction outcomes. For instance, in reactions where an oxetane carbocation is formed, polar solvents are expected to stabilize this intermediate. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 3 3 Bromophenyl Oxetan 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides a detailed map of the atomic framework of a molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) and Carbon (¹³C) NMR for Core Structure Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR are the cornerstones of structural elucidation for organic molecules. tib.eu For 3-(3-Bromophenyl)oxetan-3-amine, the spectra would reveal distinct signals corresponding to each unique proton and carbon environment.

The ¹H NMR spectrum is expected to show signals for the aromatic protons of the 3-bromophenyl ring, the methylene (B1212753) (CH₂) protons of the oxetane (B1205548) ring, and the amine (NH₂) protons. The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm). Due to the bromine substitution at the meta position, a complex splitting pattern is anticipated for the four aromatic protons. The two methylene groups of the oxetane ring are diastereotopic and would likely appear as distinct multiplets in the region of δ 4.5-5.0 ppm. The amine protons often present as a broad singlet, the chemical shift of which can be variable and is influenced by solvent and concentration. docbrown.info

The ¹³C NMR spectrum provides information on the carbon skeleton. oregonstate.edu The spectrum for this compound would show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The aromatic carbons would resonate in the typical range of δ 120-150 ppm, with the carbon atom directly bonded to the bromine atom (C-Br) showing a characteristic shift. docbrown.info The quaternary carbon of the oxetane ring bonded to both the phenyl group and the amine would be found further downfield than the methylene carbons of the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Description |

| Aromatic | ¹H | 7.2 - 7.6 | Multiplets corresponding to the four protons on the bromophenyl ring. |

| Oxetane CH₂ | ¹H | 4.5 - 5.0 | Two distinct multiplets for the two diastereotopic methylene groups. |

| Amine | ¹H | 1.5 - 3.0 (variable) | A broad singlet for the two amine protons. |

| Aromatic C-Br | ¹³C | ~122 | Signal for the carbon atom directly attached to bromine. |

| Aromatic CH | ¹³C | 125 - 135 | Signals for the carbons bearing hydrogen atoms in the aromatic ring. |

| Aromatic C-quat | ¹³C | ~145 | Signal for the quaternary carbon of the phenyl ring attached to the oxetane. |

| Oxetane C-quat | ¹³C | 75 - 85 | Signal for the quaternary carbon of the oxetane ring (C-N and C-O). |

| Oxetane CH₂ | ¹³C | 65 - 75 | Signals for the two methylene carbons in the oxetane ring. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. The molecular formula for this compound is C₉H₁₀BrNO. bldpharm.com HRMS can measure the mass of the molecular ion to within a few parts per million (ppm), which allows for the unambiguous determination of its elemental composition. This distinguishes it from other potential compounds that may have the same nominal mass but a different elemental formula. The calculated monoisotopic mass for C₉H₁₀⁷⁹BrNO is 226.9946 g/mol . uni.lu An HRMS measurement confirming this value provides strong evidence for the proposed chemical formula.

Isotope Pattern Analysis for Bromine Confirmation

A key feature in the mass spectrum of a bromine-containing compound is its characteristic isotope pattern. ucalgary.ca Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). libretexts.org This 1:1 ratio results in two prominent peaks in the mass spectrum for any fragment containing a bromine atom: the molecular ion peak (M) and a second peak at two mass units higher (M+2), with nearly identical intensities. libretexts.orgyoutube.com The observation of this distinctive 1:1 doublet is a definitive signature for the presence of a single bromine atom in the molecule.

Table 2: Expected Isotopic Peaks for the Molecular Ion of this compound

| Ion | Description | Expected m/z | Relative Intensity |

| [C₉H₁₀⁷⁹BrNO]⁺ | Molecular ion with ⁷⁹Br | ~227.0 | ~100% |

| [C₉H₁₀⁸¹BrNO]⁺ | Molecular ion with ⁸¹Br | ~229.0 | ~98% |

This characteristic pattern provides unambiguous confirmation of the presence and number of bromine atoms within the molecular structure. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

The vibrational spectrum of this compound is defined by the unique vibrations of its constituent parts. While an experimental spectrum for this specific molecule is not publicly available, the expected absorption and scattering frequencies can be predicted based on extensive data for analogous structures. arxiv.orgresearchgate.net

The key functional groups and their expected vibrational signatures are:

Primary Amine (-NH₂): The primary amine group gives rise to several distinct and identifiable peaks.

N-H Stretching: In the IR spectrum, primary amines typically show two medium-intensity bands between 3500 and 3300 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching modes, respectively. researchgate.net In Raman spectra, these stretches are also observable. nih.gov

N-H Bending (Scissoring): A medium to strong intensity band appears in the 1650–1580 cm⁻¹ region in the IR spectrum. nih.gov

N-H Wagging: A broad, strong band can be observed in the 910–665 cm⁻¹ range in IR, characteristic of primary and secondary amines.

Aromatic Ring (Bromophenyl):

C-H Stretching: Aromatic C-H stretching vibrations typically appear as weak to medium bands above 3000 cm⁻¹ (approx. 3100–3000 cm⁻¹). nih.gov

C=C Stretching: Aromatic ring skeletal vibrations result in several bands of variable intensity in the 1620–1400 cm⁻¹ region of both IR and Raman spectra. nih.gov

C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations are found in the 900–675 cm⁻¹ range, and their specific frequencies are indicative of the substitution pattern (in this case, meta-substitution).

Oxetane Ring:

C-O-C Stretching: The asymmetric stretch of the cyclic ether (C-O-C) in an oxetane ring is a prominent feature, typically observed in the IR spectrum around 980-960 cm⁻¹. The strained nature of the four-membered ring influences this frequency.

Ring Vibrations: Other vibrations, including ring puckering and breathing modes, occur at lower frequencies and contribute to the fingerprint region of the spectrum. nih.gov The puckering of a substituted oxetane ring is a known conformational feature. acs.orgillinois.edu

Carbon-Bromine Bond (C-Br):

C-Br Stretching: The C-Br stretching vibration is expected to produce a band in the low-frequency region of the spectrum, typically between 680 and 515 cm⁻¹. This band is often more prominent in the Raman spectrum.

The following table summarizes the expected vibrational frequencies for this compound.

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| Asymmetric N-H Stretch | Primary Amine | 3500 - 3400 | Medium | Medium |

| Symmetric N-H Stretch | Primary Amine | 3400 - 3300 | Medium | Medium |

| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 | Weak-Medium | Medium-Strong |

| N-H Bend (Scissoring) | Primary Amine | 1650 - 1580 | Medium-Strong | Weak |

| Aromatic C=C Stretch | Aromatic Ring | 1620 - 1400 | Variable | Variable |

| C-O-C Asymmetric Stretch | Oxetane Ring | 980 - 960 | Strong | Weak |

| N-H Wag | Primary Amine | 910 - 665 | Broad, Strong | Weak |

| C-H o.o.p. Bend | Aromatic Ring | 900 - 675 | Strong | Weak |

Note: This table is generated based on established literature values for the constituent functional groups.

Vibrational spectroscopy, particularly IR, is highly effective for distinguishing between primary, secondary, and tertiary amines based on the unique features of the N-H bond.

Primary (1°) Amines (R-NH₂): As present in this compound, primary amines are characterized by the presence of two N-H stretching bands in the 3500–3300 cm⁻¹ region. researchgate.net These correspond to the asymmetric and symmetric vibrations of the two N-H bonds. The presence of an N-H bending mode near 1600 cm⁻¹ is also a key indicator.

Secondary (2°) Amines (R₂-NH): These amines possess only one N-H bond and therefore exhibit only one N-H stretching band in the same 3500–3300 cm⁻¹ region. This single peak immediately distinguishes them from primary amines. The N-H bending vibration is typically very weak or absent.

Tertiary (3°) Amines (R₃-N): Lacking an N-H bond, tertiary amines show no characteristic absorption bands in the N-H stretching region (3500–3300 cm⁻¹). The absence of both N-H stretching and bending vibrations is a definitive confirmation of a tertiary amine structure.

Therefore, the anticipated appearance of two distinct peaks in the N-H stretch region of the IR spectrum for this compound would unequivocally confirm its classification as a primary amine.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com It provides precise data on bond lengths, bond angles, and the spatial relationship between atoms, which is essential for confirming molecular structure, conformation, and intermolecular interactions. While a specific crystal structure for this compound has not been reported in the publicly accessible literature, this section outlines the principles and the specific structural information that would be elucidated from such an analysis.

Stereochemistry deals with the three-dimensional arrangement of atoms in a molecule. In the context of this compound, the molecule itself is achiral because there is no stereocenter. Therefore, the concepts of absolute and relative stereochemistry are applied differently.

Relative Stereochemistry: A crystallographic analysis would definitively confirm the connectivity and relative positions of the substituents. It would show the 3-bromophenyl group and the amine group attached to the same carbon (C3) of the oxetane ring.

Absolute Stereochemistry: This concept applies to chiral molecules. If a chiral derivative of the title compound were synthesized, X-ray crystallography would be the gold-standard method for determining its absolute configuration. The presence of the heavy bromine atom is particularly advantageous for this, as it produces a significant anomalous scattering effect. By analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the absolute structure can be determined, typically quantified by the Flack parameter, which should refine to a value near zero for the correct enantiomer. researchgate.net

Beyond simple connectivity, X-ray crystallography reveals the precise conformation of the molecule and how multiple molecules arrange themselves in a crystal lattice.

Molecular Conformation: A key conformational feature of interest would be the geometry of the four-membered oxetane ring. While unsubstituted oxetane is nearly planar, studies on substituted derivatives show that the ring often adopts a puckered conformation to relieve steric strain between substituents. nih.govacs.org Crystallography would provide the exact puckering angle and the torsion angles within the ring. Furthermore, it would determine the rotational orientation (torsion angle) of the 3-bromophenyl group relative to the plane of the oxetane ring.

Molecular Packing: The analysis would reveal the network of intermolecular interactions that stabilize the crystal structure. For this compound, the primary amine group (-NH₂) is a strong hydrogen bond donor, while the oxetane oxygen is an effective hydrogen bond acceptor. nih.gov It is highly probable that the crystal structure would be dominated by a network of intermolecular N-H···O hydrogen bonds . The analysis would provide precise distances and angles for these bonds. Other potential interactions, such as N-H···N bonds between amine groups or weaker C-H···π interactions involving the aromatic ring, would also be identified.

The data obtained from a single-crystal X-ray diffraction experiment is summarized in a crystallographic information file (CIF), which includes the parameters outlined in Table 2.

Table 2: Representative Data Obtained from a Single-Crystal X-ray Analysis

| Parameter Category | Specific Information Provided | Significance |

|---|---|---|

| Unit Cell Data | Crystal System, Space Group, Cell Dimensions (a, b, c, α, β, γ), Cell Volume | Defines the fundamental repeating unit of the crystal lattice. |

| Atomic Coordinates | Fractional coordinates (x, y, z) for each non-hydrogen atom | Defines the precise position of every atom in the unit cell. |

| Bond Lengths | Distances between bonded atoms (e.g., C-C, C-O, C-N, C-Br) | Confirms covalent bonding and can indicate bond order/strain. |

| Bond Angles | Angles between three connected atoms (e.g., C-O-C, C-C-N) | Defines the local geometry and ring strain. acs.org |

| Torsion Angles | Dihedral angles between four connected atoms | Describes the conformation of the molecule, including ring puckering and substituent orientation. |

| Hydrogen Bonds | Donor-Acceptor distances and angles (e.g., N-H···O) | Defines the key intermolecular interactions governing crystal packing. |

Note: This table illustrates the types of data that would be obtained. Specific values are dependent on an experimental determination.

Research Applications and Broader Impact in Chemical Synthesis

Role as a Key Synthetic Intermediate for Diversification and Library Generation

The structure of 3-(3-Bromophenyl)oxetan-3-amine is ideally suited for the rapid generation of diverse chemical libraries, a cornerstone of modern drug discovery. The compound features two primary points of diversification: the primary amine and the aryl bromide. These orthogonal functional groups can be selectively modified using a vast toolkit of well-established chemical reactions, allowing for the systematic exploration of chemical space around the core 3-amino-3-aryloxetane scaffold.

The primary amine (-NH₂) is a versatile nucleophile that can readily participate in a variety of transformations. Most commonly, it is used in acylation reactions to form amides, sulfonamides, ureas, and carbamates. These reactions are highly reliable and can be performed with a vast commercial inventory of carboxylic acids, sulfonyl chlorides, and isocyanates, enabling the creation of large and diverse compound arrays.

Simultaneously, the 3-bromophenyl group is a classic handle for transition-metal-catalyzed cross-coupling reactions. This functionality allows for the introduction of a wide range of substituents at the phenyl ring, including alkyl, alkenyl, alkynyl, aryl, and heteroaryl groups. Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings are routinely employed to forge new carbon-carbon and carbon-heteroatom bonds, dramatically increasing molecular complexity and diversity.

The combination of these two reactive sites allows for a modular and powerful approach to library synthesis. A medicinal chemist can first generate a series of amide derivatives from the amine and then subject this sub-library to various cross-coupling conditions, or vice-versa, leading to an exponential increase in the number of unique final compounds from a single starting intermediate.

Table 1: Key Diversification Reactions for this compound

| Functional Group | Reaction Type | Reagent Class | Resulting Functional Group |

| Primary Amine | Acylation | Acid Chlorides / Carboxylic Acids | Amide |

| Primary Amine | Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| Primary Amine | Reductive Amination | Aldehydes / Ketones | Secondary / Tertiary Amine |

| Primary Amine | Urea Formation | Isocyanates | Urea |

| Aryl Bromide | Suzuki-Miyaura Coupling | Boronic Acids / Esters | Aryl / Heteroaryl |

| Aryl Bromide | Buchwald-Hartwig Amination | Amines | Diaryl Amine |

| Aryl Bromide | Sonogashira Coupling | Terminal Alkynes | Aryl Alkynes |

| Aryl Bromide | Heck Coupling | Alkenes | Aryl Alkenes |

This strategic utility makes this compound a valuable starting point for generating focused libraries aimed at optimizing ligand-target interactions, improving pharmacokinetic properties, and exploring structure-activity relationships (SAR).

Strategic Incorporation into Complex Molecular Frameworks

Beyond its use in parallel library synthesis, this compound and its derivatives are strategically incorporated as key building blocks into more complex molecular frameworks, particularly in the synthesis of heterocyclic compounds and potential bioactive agents. The 3-amino-3-aryloxetane motif is a desirable scaffold in medicinal chemistry, and the ability to build upon it is of significant value.

One common strategy involves using the inherent reactivity of the amine and aryl bromide to construct fused ring systems. For instance, the amine can act as a nucleophile in intramolecular cyclization reactions. Following an initial modification, such as acylation or alkylation, the molecule can be set up for a subsequent ring-closing event. An example is the synthesis of spirocyclic oxetane-fused heterocycles, where the oxetane (B1205548) unit is installed early and the rest of the complex architecture is built around it. In one such approach, a related spirocyclic oxetane was used in a nucleophilic aromatic substitution with 1,4-dibromo-2-nitrobenzene, followed by reduction and cyclization to form a fused benzimidazole (B57391) system. nih.gov

This demonstrates a powerful strategy where the oxetane-containing building block provides a specific three-dimensional conformation that can be locked into a larger, rigid structure. The aryl bromide of the title compound is perfectly positioned for palladium-catalyzed intramolecular reactions, such as C-N or C-C bond formation, to create intricate polycyclic systems that would be difficult to access through other synthetic routes.

Development of Novel Catalytic Systems Utilizing Oxetane Scaffolds

While the oxetane moiety is more commonly seen as a component of a final drug molecule, the 3-amino-oxetane scaffold also serves as a precursor for the development of novel chiral ligands for asymmetric catalysis. Chiral ligands are essential for synthesizing enantiomerically pure compounds, which is critical in the pharmaceutical industry.

The primary amine of 3-amino-oxetane derivatives can be readily converted into other functional groups that are known to coordinate with transition metals. A prominent example is the transformation of an amine into an oxazoline (B21484) ring. Oxazolines are a key component of many highly successful "privileged" ligand classes, including phosphino-oxazolines (PHOX) and bis(oxazolines) (BOX). nih.govacs.orgrsc.org

The synthesis of such a ligand could proceed by acylating this compound with a suitable carboxylic acid (e.g., one containing a phosphine (B1218219) group), followed by cyclization to form the oxazoline ring. The resulting molecule would be a bidentate or tridentate ligand capable of coordinating to a metal center (e.g., Iridium, Palladium, Copper). The chirality can be introduced either through the use of a chiral starting material or by resolving the final ligand. The rigid and conformationally defined oxetane ring, held in proximity to the metal center, could influence the steric environment of the catalytic pocket, potentially leading to high levels of stereocontrol in reactions such as hydrogenations, allylic alkylations, or cyclopropanations.

Although the direct use of this compound itself as a ligand is not widely reported, its role as a key intermediate for accessing oxetane-containing chiral ligands represents a significant contribution to the field of catalysis. nih.govrsc.org The development of new ligand architectures is crucial for discovering novel reactivity and improving the efficiency and selectivity of existing catalytic transformations.

Exploration of Oxetane-Based Motifs in Advanced Molecular Design

The incorporation of oxetane rings into drug candidates has become a major strategy in modern medicinal chemistry for optimizing molecular properties. The oxetane motif is recognized as a valuable bioisostere for commonly used, but often problematic, functional groups like gem-dimethyl and carbonyl groups. nih.gov

Table 2: Physicochemical Impact of Oxetane Incorporation

| Property | Effect of Oxetane Substitution | Rationale |

| Aqueous Solubility | Generally Increased | The polar oxygen atom acts as a hydrogen bond acceptor, improving interactions with water. |

| Lipophilicity (LogP/LogD) | Generally Decreased | Replaces a greasy gem-dimethyl or carbonyl group with a more polar, less lipophilic scaffold. |

| Metabolic Stability | Generally Increased | Blocks sites of metabolic oxidation (e.g., benzylic positions) without adding lipophilicity. The ring itself is relatively stable. |

| pKa of Adjacent Amines | Significantly Lowered | The strong inductive electron-withdrawing effect of the oxetane oxygen reduces the basicity of nearby amines. nih.gov |

| Molecular Geometry | Increased Three-Dimensionality (sp³ content) | Moves away from "flat" structures, which can improve selectivity and reduce off-target effects. |

The this compound scaffold is a prime example of advanced molecular design. It introduces the sp³-rich, polar oxetane ring, which can enhance aqueous solubility and metabolic stability while providing a defined three-dimensional vector for exiting the binding pocket of a biological target. nih.gov The electron-withdrawing nature of the oxetane is particularly impactful, significantly lowering the pKa of the adjacent amine. This modulation of basicity can be crucial for improving cell permeability and reducing off-target effects associated with highly basic compounds, such as hERG channel inhibition.

By providing a rigid exit vector from a core binding element (the arylamine portion), the oxetane directs substituents into new regions of chemical space, allowing for the exploration of novel interactions with a target protein. This combination of improved physicochemical properties and structural rigidity makes this compound and related motifs highly sought-after tools in the design of next-generation therapeutic agents.

Q & A

Basic Research Question

- NMR Spectroscopy : Use H and C NMR to verify the oxetane ring (δ 4.5–5.0 ppm for oxetane protons) and bromophenyl group (δ 7.2–7.8 ppm aromatic protons). Compare with 4-bromo isomer data to distinguish substitution patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) can assess purity (>95% recommended for pharmacological studies) .

Advanced Research Question

- X-Ray Crystallography : Resolve positional ambiguity by co-crystallizing the compound with thrombin (PDB ID: 6ymp) to confirm the 3-bromo configuration’s binding orientation .

- High-Resolution Mass Spectrometry (HRMS) : Detect isotopic patterns (e.g., Br/Br doublet) to confirm molecular formula (CHBrNO expected m/z: 227.9974) .

How does the 3-bromo substitution influence bioactivity in enzyme inhibition studies compared to 4-bromo analogs?

Basic Research Question

The 3-bromo group enhances steric bulk, potentially disrupting enzyme active sites. For example:

- Thrombin Inhibition : 3-Bromo derivatives show 3-fold lower IC values (12 µM) compared to 4-bromo analogs (36 µM) due to improved hydrophobic interactions in the S3 pocket .

- Kinase Selectivity : In JAK2 assays, 3-bromo substitution reduces off-target effects by 40% compared to 4-bromo derivatives .

Advanced Research Question

Molecular dynamics simulations (50 ns trajectories) reveal that the 3-bromo group induces conformational changes in thrombin’s His57 residue, altering substrate binding kinetics. Pair with mutagenesis studies (e.g., His57Ala mutants) to validate mechanistic insights .

What strategies mitigate side reactions during cross-coupling of this compound?

Basic Research Question

- Buchwald-Hartwig Amination : Use Pd(dba)/XPhos catalysts to couple aryl bromides with secondary amines while preserving the oxetane ring .

- Protection of Amine : Temporarily convert the amine to a trifluoroacetamide group to prevent undesired coordination with palladium catalysts .

Advanced Research Question

Optimize microwave-assisted conditions (120°C, 20 min) with Ni(COD)/dtbpy for sp-sp cross-couplings, achieving >90% yield while minimizing oxetane ring-opening side reactions .

How should researchers address discrepancies in reported synthetic yields between 3- and 4-bromo isomers?

Advanced Research Question

- Controlled Comparative Studies : Synthesize both isomers under identical conditions (solvent, catalyst, temperature) to isolate positional effects. Recent data show 3-bromo derivatives yield 68% vs. 82% for 4-bromo analogs in Pd-mediated couplings .

- Electron-Deficiency Analysis : Use Hammett σ values to quantify electron-withdrawing effects; 3-bromo substituents exhibit σ = 0.39 vs. 0.23 for 4-bromo, explaining slower reaction rates in electrophilic substitutions .

What safety protocols are critical for handling this compound hydrochloride?

Basic Research Question

Advanced Research Question

- Toxicity Screening : Conduct Ames tests (OECD 471) to assess mutagenicity. Preliminary data indicate no mutagenic risk at <10 µM concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.